![molecular formula C16H23N3O B3215990 N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine CAS No. 1170202-64-8](/img/structure/B3215990.png)
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
Overview
Description
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, also known as EMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EMP is a structural analog of the popular drug, MDMA, and has been found to exhibit similar pharmacological properties. In
Scientific Research Applications
Pyrazolines are a significant class of nitrogen-containing heterocyclic compounds known for their stability and a wide range of pharmacological activities. They are considered versatile scaffolds in medicinal chemistry due to their ability to interact with various biological targets. Research on pyrazoline derivatives, including N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, has focused on exploring their potential therapeutic applications, especially in neurodegenerative diseases and as enzyme inhibitors.
Pyrazoline Derivatives in Neurodegenerative Disorders
Pyrazolines have shown promise in treating neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD). They have been identified as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which play significant roles in the pathophysiology of these disorders. For instance, Ahsan et al. (2022) reviewed the neuroprotective properties of pyrazolines, emphasizing their potential in managing AD by inhibiting AChE and beta-amyloid plaques formation. This suggests that compounds like N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine could be explored further for their efficacy in neurodegenerative conditions (Ahsan et al., 2022).
Pyrazoline as Enzyme Inhibitors
In addition to their potential in neurodegenerative diseases, pyrazoline derivatives have been investigated for their enzyme inhibitory properties. These compounds have been found to inhibit various enzymes, offering potential therapeutic applications in several diseases. For example, Mathew et al. (2013) highlighted pyrazoline's role as a promising scaffold for monoamine oxidase inhibitors, which could be beneficial in treating psychiatric disorders and neurodegenerative diseases by modulating neurotransmitter levels (Mathew et al., 2013).
properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-4-19-12-15(13(2)18-19)11-17-9-8-14-6-5-7-16(10-14)20-3/h5-7,10,12,17H,4,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXCRVEROLDPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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